Vintiamol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vintiamol is a chemical compound with the molecular formula C21H24N4O3S and a molecular weight of 412.51.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vintiamol involves multiple steps, starting with the preparation of its key intermediates. One common method involves the reaction of 4-amino-2-methyl-5-pyrimidinemethanol with 4-hydroxy-1-methyl-2-(3-oxo-3-phenyl-1-propenyl)thio-1-butenylformamide under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of high-purity reagents and solvents to minimize impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Vintiamol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halides or hydroxyl groups in the presence of suitable nucleophiles like amines or thiols
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with substituted functional groups
Scientific Research Applications
Vintiamol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of Vintiamol involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting metabolic processes. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Thiamine: Shares structural similarities with Vintiamol but differs in its functional groups and biological activity.
Pyrimidine Derivatives: Compounds like 4-amino-2-methyl-5-pyrimidinemethanol have similar core structures but vary in their substituents and reactivity
Uniqueness: this compound’s uniqueness lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C21H24N4O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide |
InChI |
InChI=1S/C21H24N4O3S/c1-15(25(14-27)13-18-12-23-16(2)24-21(18)22)20(8-10-26)29-11-9-19(28)17-6-4-3-5-7-17/h3-7,9,11-12,14,26H,8,10,13H2,1-2H3,(H2,22,23,24)/b11-9+,20-15+ |
InChI Key |
IYLXFMHBICTCPI-KWKPKBFNSA-N |
SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SC=CC(=O)C2=CC=CC=C2)C |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCO)/S/C=C/C(=O)C2=CC=CC=C2)/C |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SC=CC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.